4,4'-Dihydroxy-2,2'-bipyridine
Overview
Description
4,4’-Dihydroxy-2,2’-bipyridine: is an organic compound with the molecular formula C₁₀H₈N₂O₂. It consists of two pyridine rings connected by a single bond, with hydroxyl groups attached to the 4-position of each pyridine ring. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 4,4’-Dihydroxy-2,2’-bipyridine is the iridium catalyst . This compound acts as a ligand, binding to the iridium catalyst and facilitating the decomposition of formic acid .
Mode of Action
4,4’-Dihydroxy-2,2’-bipyridine interacts with its target, the iridium catalyst, by acting as a ligand . This interaction results in the efficient evolution of CO-free hydrogen by the decomposition of formic acid .
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-Dihydroxy-2,2’-bipyridine is the decomposition of formic acid . This process results in the evolution of CO-free hydrogen . The downstream effect of this pathway is the generation of hydrogen, which can be used as a clean energy source .
Pharmacokinetics
Given its role as a ligand in catalytic reactions, it is likely that its bioavailability is influenced by its ability to bind to the iridium catalyst and participate in the decomposition of formic acid .
Result of Action
The molecular and cellular effects of 4,4’-Dihydroxy-2,2’-bipyridine’s action include the efficient evolution of CO-free hydrogen . This is achieved through the decomposition of formic acid, facilitated by the compound’s interaction with the iridium catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dihydroxy-2,2’-bipyridine. For instance, the presence of water is necessary for the compound to act as a ligand in the decomposition of formic acid . Additionally, the temperature can affect the catalytic activity of the reaction, with higher temperatures leading to increased turnover frequency .
Biochemical Analysis
Biochemical Properties
4,4’-Dihydroxy-2,2’-bipyridine plays a significant role in biochemical reactions. It acts as a ligand in coordination chemistry, forming complexes with various metal ions . These complexes can then participate in a variety of biochemical reactions, including the oxidation of hydroxyl groups
Cellular Effects
The effects of 4,4’-Dihydroxy-2,2’-bipyridine on cells and cellular processes are complex and multifaceted. It has been shown to inhibit tumor cell proliferation , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4,4’-Dihydroxy-2,2’-bipyridine is largely dependent on its interactions with other biomolecules. As a ligand, it can form complexes with metal ions, which can then participate in various biochemical reactions These reactions may involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxy-2,2’-bipyridine can be synthesized through the oxidation of 2,2’-bipyridine. A common method involves using potassium permanganate or manganese dioxide as oxidizing agents. The reaction is typically carried out under alkaline conditions, with the addition of a phenolic compound to form the target product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dihydroxy-2,2’-bipyridine follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or manganese dioxide in alkaline conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated bipyridines.
Scientific Research Applications
4,4’-Dihydroxy-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of hydroxyl groups, affecting its coordination properties and reactivity.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with different applications.
Uniqueness: 4,4’-Dihydroxy-2,2’-bipyridine is unique due to the presence of hydroxyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.
Properties
IUPAC Name |
2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFNETXVFHWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472808 | |
Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90770-88-0 | |
Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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